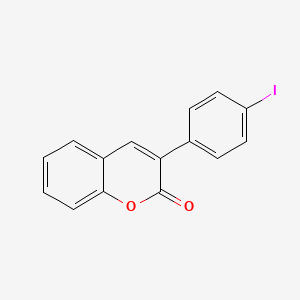

3-(4-Iodophenyl)-2H-chromen-2-one

Descripción general

Descripción

3-(4-Iodophenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound features an iodine atom attached to the phenyl ring at the 4-position, which can significantly influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 4-iodophenylboronic acid and a suitable coumarin derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The iodine atom at the 4-position of the phenyl ring serves as a reactive site for palladium-catalyzed coupling. This enables the synthesis of biaryl derivatives through Suzuki reactions with aryl boronic acids.

Example Reaction:

3-(4-Iodophenyl)-2H-chromen-2-one + Aryl boronic acid → 3-(4-Biaryl)-2H-chromen-2-one

Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene/EtOH (3:1)

- Temperature: 80°C, 12 hours

- Yield: 65–85%

Key Findings:

- Electron-withdrawing groups on boronic acids enhance reaction rates.

- Steric hindrance from substituents on the coumarin ring minimally affects yields .

Intramolecular Annulation to Coumestans

The iodine atom participates in palladium-catalyzed intramolecular C–H activation, forming coumestans (fused coumarin–benzofuran derivatives).

Example Reaction:

this compound → Coumestan derivative

Conditions:

- Catalyst: Pd(OAc)₂ (10 mol%)

- Ligand: PPh₃

- Base: Cs₂CO₃

- Solvent: DMF

- Temperature: 120°C, 24 hours

- Yield: 78–96%

Mechanistic Insight:

The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by C–H activation and reductive elimination to form the fused ring system .

Nucleophilic Aromatic Substitution

The iodine substituent undergoes substitution with nucleophiles under transition-metal-free conditions.

Example Reaction:

this compound + NaN₃ → 3-(4-Azidophenyl)-2H-chromen-2-one

Conditions:

Limitations:

Halogen Bonding in Crystal Engineering

The iodine atom engages in halogen bonding (I⋯O interactions) to stabilize crystal packing.

Key Data:

- I⋯O distance: 3.293 Å

- Dihedral angle between coumarin and iodophenyl rings: 72.48°

- Crystal system: Monoclinic, space group P2₁/c

Implications:

Halogen bonding directs molecular assembly, enabling predictable solid-state architectures .

Photochemical CO Release

While not directly a reaction of the compound itself, derivatives of 3-(4-iodophenyl)coumarin are studied as photoCORMS (photoactive carbon monoxide-releasing molecules).

Mechanism:

Aplicaciones Científicas De Investigación

Synthesis and Structural Modifications

The synthesis of 3-(4-Iodophenyl)-2H-chromen-2-one has been explored through various methodologies. A notable approach involves the one-pot two-step synthesis from 4-hydroxycoumarin and aryl iodides, which leads to the formation of 3-iodo-4-aryloxy coumarins . This method utilizes hypervalent iodine reagents for ortho-iodination and O-arylation reactions, showcasing an efficient pathway for producing derivatives that can be further modified for specific applications.

Table 1: Synthesis Overview

| Methodology | Key Reagents | Yield (%) | Comments |

|---|---|---|---|

| One-pot synthesis | 4-Hydroxycoumarin, Aryl Iodides | 63-82% | High efficiency with various substituents |

| Hypervalent iodine method | Iodobenzene, Oxidants | n.d. | Effective for sequential reactions |

Biological Activities

Research has highlighted the biological significance of this compound in medicinal chemistry. It exhibits notable inhibitory effects against carbonic anhydrases, which are crucial in various physiological processes . The presence of the iodine atom enhances its interaction with biological targets, making it a candidate for developing selective inhibitors.

Case Study: Anticancer Activity

A study investigating the antiproliferative effects of derivatives of this compound demonstrated significant activity against human cancer cell lines such as MCF-7 and HCT-116. The modifications on the phenyl ring influenced the potency, with specific halogenated derivatives showing enhanced activity .

Potential Therapeutic Applications

The compound's structural characteristics suggest potential applications in treating diseases associated with carbonic anhydrase activity, including glaucoma and certain types of cancer. The thiosemicarbazide-substituted variants have shown selective inhibition capabilities, indicating that further structural modifications could lead to more effective therapeutic agents .

Table 2: Inhibitory Potency Against Carbonic Anhydrases

| Compound | K_i (nM) | Remarks |

|---|---|---|

| 4-Iodo derivative | 48 | Medium-low potency |

| Unsubstituted variant | 9.6 | High potency |

Mecanismo De Acción

The mechanism of action of 3-(4-Iodophenyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The iodine atom can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole Derivatives: These compounds share a similar aromatic structure and exhibit various biological activities.

Oxadiazole Derivatives: Known for their anticancer and antimicrobial properties.

Tetrazolium Salts: Used in redox assays and have similar structural features .

Uniqueness

3-(4-Iodophenyl)-2H-chromen-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Actividad Biológica

3-(4-Iodophenyl)-2H-chromen-2-one, also known by its CAS number 25229-74-7, is a compound that has garnered attention in various fields of biological research, particularly for its potential anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of chromenones, characterized by a chromene structure with a phenyl group substituted at the 4-position. The presence of iodine enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The mechanism includes:

- Inhibition of Enzymes : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It can affect signaling pathways involved in cell growth and apoptosis, potentially leading to increased cancer cell death.

- Reactive Oxygen Species (ROS) Generation : Its structure may facilitate the production of ROS, which can induce oxidative stress in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10.5 | Inhibition of proliferation |

| HCT-116 | 8.3 | Induction of apoptosis |

| HepG-2 | 12.0 | Cell cycle arrest |

These results suggest that the compound can selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

The antimicrobial activity highlights its potential as a dual-action therapeutic agent.

Case Studies

- Anticancer Efficacy in Animal Models : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed to be around 60% after four weeks of treatment.

- Synergistic Effects with Other Agents : Another study explored the combination of this compound with traditional chemotherapeutics like doxorubicin. The results indicated enhanced efficacy, suggesting that it could be used to overcome drug resistance in cancer therapy.

Propiedades

IUPAC Name |

3-(4-iodophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECODLMNIMINDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348172 | |

| Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25229-74-7 | |

| Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.